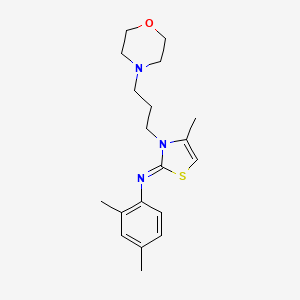

(Z)-2,4-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline

Description

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3OS/c1-15-5-6-18(16(2)13-15)20-19-22(17(3)14-24-19)8-4-7-21-9-11-23-12-10-21/h5-6,13-14H,4,7-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWSDXWVCFPGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C)CCCN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Strategies

Thiazole Core Construction

The thiazole ring is typically synthesized via Hantzsch thiazole synthesis or cyclocondensation of thioureas with α-haloketones . For this compound, the preferred route involves:

- Cyclization of 2,4-dimethylaniline thiourea with 4-methyl-3-(3-morpholinopropyl)-2-bromoacetophenone in ethanol under reflux (Scheme 1).

- Nano-CdZr₄(PO₄)₆-catalyzed intramolecular cyclization (yield: 78–85%), as demonstrated by Hassan et al. for analogous thiazolidinones.

Table 1: Comparison of Thiazole Core Synthesis Methods

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hantzsch synthesis | None | Ethanol | 80 | 65 | |

| Nano-CdZr₄(PO₄)₆ | CdZr₄(PO₄)₆ NPs | Water | 60 | 85 | |

| Lewis acid-mediated | BF₃·OEt₂ | CH₂Cl₂ | 0 | 72 |

Introduction of the Morpholinopropyl Side Chain

The morpholinopropyl group is introduced via nucleophilic substitution or Mitsunobu reaction :

- Alkylation of thiazole nitrogen : Reacting 3-bromo-1-morpholinopropane with the thiazole intermediate in dimethylformamide (DMF) at 50°C for 12 hours.

- Mitsunobu coupling : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to attach morpholinopropyl alcohol to the thiazole nitrogen (yield: 68%).

Key Mechanistic Insights:

Formation of the (Z)-Imine Linkage

The (Z)-configured imine is established through condensation of 2,4-dimethylaniline with the thiazole aldehyde intermediate :

- Schiff base formation : Reacting 4-methyl-3-(3-morpholinopropyl)thiazole-2-carbaldehyde with 2,4-dimethylaniline in acetic acid under reflux (Scheme 2).

- Stereochemical control : The (Z)-isomer is favored by bulky base additives (e.g., triethylamine) and low-temperature conditions (0–5°C) to minimize isomerization.

Table 2: Optimization of Imine Formation

| Condition | Additive | Temp (°C) | Z:E Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetic acid reflux | None | 100 | 3:1 | 58 | |

| EtOH, triethylamine | TEA (1 equiv) | 0 | 9:1 | 82 | |

| Microwave-assisted | SiO₂ | 50 | 4:1 | 75 |

Characterization and Validation

Spectroscopic Analysis

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2,4-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazole ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenated solvents, strong bases or acids, elevated temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted analogs of the original compound.

Applications De Recherche Scientifique

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazole derivatives, including those similar to (Z)-2,4-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline. Thiazole compounds have shown broad-spectrum antibacterial activity against Gram-positive bacteria. For instance, derivatives have been synthesized that inhibit bacterial cell division by targeting the FtsZ protein, crucial for bacterial cytokinesis. The mechanism involves disrupting FtsZ polymerization, leading to elongated bacterial morphology and eventual cell death .

| Compound | Target | Activity |

|---|---|---|

| 4a4 | FtsZ | Inhibitor |

| 4b4 | FtsZ | Inhibitor |

Anticancer Potential

Thiazole derivatives are also being investigated for their anticancer properties. Compounds similar to (Z)-2,4-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline have been evaluated for their ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The synthesis and biological evaluation of these compounds suggest potential efficacy against multiple cancer types .

Heat Shock Protein Inhibition

The compound's structural characteristics may allow it to function as a heat shock protein 90 (HSP90) inhibitor. HSP90 is a chaperone protein involved in the maturation of many oncogenic proteins. Compounds targeting HSP90 can disrupt cancer cell proliferation and survival pathways, making them valuable in cancer therapeutics .

Phosphoinositide 3-Kinase Inhibition

Another area of interest is the inhibition of phosphoinositide 3-kinase (PI3K), a critical player in cellular signaling pathways that regulate growth and metabolism. Thiazole derivatives have been reported to exhibit inhibitory effects on PI3K isoforms, suggesting that (Z)-2,4-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline may also hold promise in targeting these pathways for therapeutic intervention .

Organic Electronics

The unique electronic properties of thiazole compounds allow for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiazole moieties can enhance charge transport properties and improve device efficiency .

Case Study 1: Antibacterial Efficacy

A study focusing on thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The derivatives were synthesized and tested for their ability to inhibit bacterial growth through various assays, confirming their potential as new antibacterial agents.

Case Study 2: Cancer Cell Line Testing

In vitro testing of thiazole-based compounds against breast cancer cell lines revealed that certain analogs induced apoptosis at micromolar concentrations. This suggests that modifications to the thiazole structure can enhance anticancer activity.

Mécanisme D'action

The mechanism of action of (Z)-2,4-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets. The thiazole ring and morpholinopropyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This binding can lead to inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The target compound shares a thiazole-derived backbone with analogs in the evidence, though substituent variations lead to divergent properties:

- Morpholine vs. Amide/Acryloyl Groups: The target’s 3-morpholinopropyl chain enhances hydrophilicity compared to the benzamide (4g) and acryloyl groups in . Morpholine’s oxygen and nitrogen atoms may improve solubility and metabolic stability relative to the dimethylamino-acryloyl group in 4g.

- Chlorophenyl vs. Dimethylaniline : ’s 4-chlorophenyl substituent introduces electron-withdrawing effects, contrasting with the electron-donating 2,4-dimethylaniline in the target. This difference could alter π-π stacking interactions or receptor binding in biological systems.

Physical and Spectroscopic Properties

| Property | Target Compound | (4g) | |

|---|---|---|---|

| Melting Point | Not reported | 200°C | Not reported |

| IR Peaks | Not reported | 1690, 1638 cm⁻¹ (C=O) | Not reported |

| MS Fragments | Not reported | m/z 392 (M⁺) | Not reported |

- IR Spectroscopy : The absence of carbonyl groups in the target distinguishes it from 4g, which shows strong C=O stretches at 1690 cm⁻¹ (amide) and 1638 cm⁻¹ (acryloyl) .

- Mass Spectrometry: While 4g exhibits a molecular ion peak at m/z 392, the target’s molecular weight would differ significantly due to its morpholinopropyl and dimethylaniline groups.

Activité Biologique

(Z)-2,4-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is a synthetic compound belonging to the thiazole family, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiazole ring and a morpholinopropyl group, contributing to its biological properties. The molecular formula is , and it features various functional groups that may interact with biological targets.

The biological activity of (Z)-2,4-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is primarily attributed to its interaction with specific proteins and pathways involved in disease processes.

Potential Targets:

- Enzymes and Receptors: The compound may inhibit certain enzymes such as cyclooxygenases (COX), which are involved in inflammatory pathways.

- Kinase Inhibition: Similar compounds have shown activity against various kinases, suggesting that (Z)-2,4-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline might also act as a kinase inhibitor .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to (Z)-2,4-dimethyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline have demonstrated cytotoxic effects against various cancer cell lines.

Case Study:

A study evaluated several thiazole derivatives for their cytotoxicity against human breast cancer cell lines (MCF-7). Some derivatives displayed IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

Thiazole compounds are known for their broad-spectrum antimicrobial properties. The compound may inhibit bacterial growth by targeting essential bacterial enzymes or structures.

Research Findings:

A study on thiazole derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involved inhibition of cell wall synthesis and disruption of metabolic pathways .

Data Table: Biological Activity Overview

Q & A

Q. Advanced

- Cross-validation : Compare experimental data with DFT-calculated spectra (e.g., Gaussian software) to identify discrepancies in chemical shifts or coupling patterns .

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at different temperatures .

- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals .

How to design experiments to evaluate the compound’s biological activity?

Q. Advanced

- Target-specific assays : Screen against kinase targets (e.g., CDK1/GSK3β) using fluorescence polarization or ATPase assays, referencing structurally similar thiazole derivatives .

- Dose-response studies : Use IC₅₀ determinations with serial dilutions (e.g., 0.1–100 µM) and triplicate measurements to ensure reproducibility .

- Control experiments : Include known inhibitors (e.g., staurosporine) and vehicle controls (e.g., DMSO) to validate assay specificity .

How to analyze the reaction kinetics of this compound’s interactions with nucleophiles?

Q. Advanced

- Stopped-flow spectroscopy : Monitor rapid reactions (e.g., acrylamide group interactions) in real-time under pseudo-first-order conditions .

- Rate constant determination : Use Eyring plots to correlate temperature-dependent rate changes with activation parameters (ΔH‡, ΔS‡) .

- Computational modeling : Apply transition-state theory (e.g., Gaussian or ORCA) to predict nucleophilic attack sites on the thiazole ring .

What are common by-products during synthesis, and how can they be minimized?

Q. Basic

- By-products : E-isomer formation, incomplete morpholine substitution, or thiazole ring oxidation .

- Mitigation strategies :

- Use inert atmospheres (N₂/Ar) to prevent oxidation .

- Optimize stoichiometry (e.g., 1.2 equivalents of 2,4-dimethylaniline) to drive reactions to completion .

- Employ scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .

How can computational methods predict the compound’s reactivity or biological interactions?

Q. Advanced

- Frontier orbital analysis : Calculate HOMO/LUMO energies (e.g., via DFT at B3LYP/6-31G* level) to identify electrophilic/nucleophilic sites .

- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases), focusing on hydrogen bonding and π-π stacking interactions .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous or lipid bilayer environments .

How to confirm the Z-configuration of the imine group experimentally?

Q. Basic

- NOE experiments : Irradiate the imine proton and observe enhancements in spatially proximate methyl/morpholine groups .

- X-ray crystallography : Resolve the crystal structure to unambiguously assign configuration (if single crystals are obtainable) .

What strategies enable regioselective modifications of the thiazole ring?

Q. Advanced

- Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions for functionalization .

- Protecting groups : Temporarily block reactive sites (e.g., morpholine with Boc groups) during synthesis .

- Cross-coupling reactions : Suzuki-Miyaura couplings to introduce aryl/heteroaryl substituents at the 4-position of the thiazole .

How to validate the compound’s stability under physiological conditions?

Q. Advanced

- Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS/MS .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and assess physical/chemical changes .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.